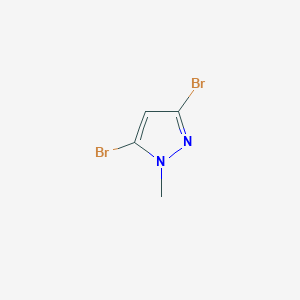![molecular formula C10H4Cl2N2O B2597367 2,4-Dichlorobenzofuro[3,2-D]pyrimidine CAS No. 160199-95-1](/img/structure/B2597367.png)
2,4-Dichlorobenzofuro[3,2-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,4-Dichlorobenzofuro[3,2-D]pyrimidine” is a chemical compound with the molecular formula C10H4Cl2N2O . It has a molecular weight of 239.06 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: ClC1=NC(Cl)=C2OC3=CC=CC=C3C2=N1 .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
2,4-Dichlorobenzofuro[3,2-d]pyrimidine has been utilized in the synthesis of various heterocyclic compounds. For instance, Tikad et al. (2007) reported a new efficient route to create dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines, using this compound through palladium-catalyzed reactions (Tikad et al., 2007). Additionally, the compound has been used for synthesizing mono- and disubstituted pyrido[3,2-d]pyrimidines, as described by Tikad et al. (2006) through S N Ar and palladium-catalyzed reactions (Tikad et al., 2006).
Application in Biomedical Research
This compound derivatives have shown potential in biomedical research. For instance, Jubete et al. (2019) discussed the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones and their biomedical applications, highlighting the role of these compounds in providing ligands for various body receptors (Jubete et al., 2019).
Antibacterial Properties
The antibacterial potential of this compound derivatives has been investigated. For example, Etemadi et al. (2016) synthesized and evaluated a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines for their antibacterial properties, revealing significant potential as antibacterial agents (Etemadi et al., 2016).
Nonlinear Optical Properties
The compound has been studied for its nonlinear optical properties. Hussain et al. (2020) investigated thiopyrimidine derivatives for nonlinear optics (NLO) fields, emphasizing the significance of 4-thiopyrimidines derivatives, including those derived from this compound (Hussain et al., 2020).
Applications in Organic Chemistry
In organic chemistry, this compound has been a key intermediate in various syntheses. Dong et al. (2012) described a new technique for synthesizing 2,4-dichloro-thieno[3,2-d]pyrimidine, highlighting its importance as an intermediate compound (Dong et al., 2012).
Safety and Hazards
Wirkmechanismus
Mode of Action
The mode of action of 2,4-Dichlorobenzofuro[3,2-D]pyrimidine is not fully understood at this time. It is likely that the compound interacts with its targets, leading to changes in their function. These changes could potentially alter cellular processes, leading to observable effects .
Biochemical Pathways
It is possible that the compound influences multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets within the body .
Result of Action
The compound’s interactions with its targets could lead to a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C .
Eigenschaften
IUPAC Name |
2,4-dichloro-[1]benzofuro[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2O/c11-9-8-7(13-10(12)14-9)5-3-1-2-4-6(5)15-8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHATHMJJOZFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2597285.png)
![3,4-dimethoxy-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2597286.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2597287.png)


![4-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-isobutylbenzamide](/img/structure/B2597293.png)

![8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2597299.png)

![3-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2597303.png)

